This compound falls under the category of benzoic acid derivatives. Benzoic acid itself is a simple aromatic carboxylic acid, while this derivative features an amino group and a tetrahydronaphthalene moiety. The compound can be classified based on its functional groups as follows:
The synthesis of benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- typically involves several steps that may include the following methods:
For example, a typical reaction might involve the coupling of an amine with a benzoate derivative in the presence of a base such as potassium carbonate in acetonitrile at elevated temperatures for optimal yield.
The molecular structure of benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- can be analyzed using various techniques:
Benzoic acid derivatives are known to participate in various chemical reactions:
The mechanism of action for benzoic acid derivatives often involves:
Kinetic studies may provide insights into the reaction rates and mechanisms involved in transformations involving this compound.
The physical properties of benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- include:
Quantitative data on solubility and stability can guide practical applications in formulation chemistry.
Benzoic acid derivatives have significant applications across various fields:
The systematic name Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- follows IUPAC conventions, precisely defining its molecular architecture. The root "benzoic acid" designates the carboxylic acid-functionalized benzene ring. The prefix "4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-" specifies a substituent at the para (4-) position consisting of a methylene bridge (-CH₂-) connected to a secondary amino group (-NH-), which is itself attached to the 1- position of a 5,6,7,8-tetrahydronaphthalene system. This nomenclature unambiguously differentiates it from structurally related compounds such as AM580 (4-[(5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)CARBOXAMIDO]BENZOIC ACID; CAS 102121-60-8) [1], which features a carboxamido linker rather than an aminomethyl linker and incorporates methyl groups at the 5,5,8,8 positions of the tetralin system. The absence of these methyl groups in the subject compound significantly influences conformational flexibility and electronic properties.
Table 1: Structural Comparison with Key Reference Compounds
Compound | Systematic Name | Molecular Formula | Molecular Weight | Key Structural Features | Pharmacological Target |
---|---|---|---|---|---|
Subject Compound | Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- | C₁₈H₁₉NO₂ (inferred) | ~281.4 (calculated) | Benzoic acid + aminomethyl linker + unsubstituted 1-tetralin | Under investigation |
AM580 | 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido]benzoic acid | C₂₂H₂₅NO₃ | 351.44 | Benzoic acid + carboxamido linker + 5,5,8,8-tetramethyl-2-tetralin | RARα agonist [1] [3] |
Bexarotene methyl ester | Benzoic acid, 4-[1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]-, methyl ester | C₂₅H₃₀O₂ | 362.5 | Methyl benzoate + ethenyl linker + pentamethyltetralin | RXR agonist [4] [5] |
Patent Vascular Agent (Am80) | 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid | Similar to AM580? | Not specified | Carboxamido linker, tetramethyltetralin | Vascular SMC antiproliferative [7] |
The molecular design of Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- embodies strategic hybridization aimed at optimizing receptor interaction profiles and physicochemical properties:
Receptor Targeting Versatility: The benzoic acid moiety is a hallmark of nuclear receptor ligands, facilitating specific electrostatic and hydrogen-bonding interactions within ligand-binding domains (LBDs). This carboxylic acid group is critical for the activity of retinoids like AM580 (RARα-selective agonist; EC₅₀ 0.3 nM) and bexarotene (RXR agonist) [1] [5]. Its inclusion suggests potential targeting of nuclear receptors (RAR, RXR, PPAR) or other carboxylic acid-responsive targets. The tetrahydro-naphthalene (tetralin) scaffold provides a hydrophobic domain capable of occupying large lipophilic pockets within these receptors. Its unsubstituted nature contrasts with clinically studied agents (e.g., the 5,5,8,8-tetramethyl substitution in AM580), potentially reducing steric hindrance and altering binding orientation to modulate receptor subtype selectivity or functional activity (agonist vs antagonist) [3].
Linker Flexibility and Function: The methyleneamino linker (-CH₂-NH-) introduces several design advantages:
Table 2: Molecular Design Elements and Their Functional Rationale
Structural Element | Key Features | Potential Functional Impact | Precedent in Pharmacologically Active Compounds |
---|---|---|---|
4-Substituted Benzoic Acid | Carboxylic acid group (pKₐ ~4.2); planar aromatic ring | Enables ionic/hydrogen bonding in receptor LBD; facilitates salt formation for solubility | AM580 (RARα agonist) [1]; Bexarotene (RXR agonist) [5] |
-CH₂-NH- Linker | Flexible; basic nitrogen (pKₐ ~9-10); non-planar | Conformational adaptability; pH-dependent charge state affecting absorption/distribution | Structural feature in diverse bioactive amines (e.g., neurotransmitter analogs) |
1-Substituted Tetralin | Partially saturated bicyclic system; unsubstituted alicyclic ring; aromatic ring | Balanced lipophilicity (LogP estimated ~3.5); reduced planarity vs naphthalene for permeability | Vascular agents in patents (e.g., Am80 analogs) [7] |
Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- emerged indirectly from the evolution of synthetic retinoids and nuclear receptor pharmacology spanning the late 20th and early 21st centuries:
Retinoid Scaffold Optimization (1980s-1990s): The foundational work began with modifications of retinoic acid's polyene structure to improve stability and receptor selectivity. Early successes involved replacing diene/triene chains with aromatic rings, leading to compounds like TTNPB (aromatic retinoid) and subsequently, amide-linked derivatives exemplified by AM580 (first reported ~1992) [1] [3]. AM580's design—incorporating a tetrahydronaphthalene hydrophobic group linked via a polar amide bond to benzoic acid—demonstrated the critical role of linker polarity and hydrophobic domain substitution (5,5,8,8-tetramethyl) in achieving RARα selectivity. While the subject compound differs significantly (aminomethyl linker, unsubstituted tetralin, 1- vs 2-substitution), it shares the core concept of benzoic acid-tetralin hybridization pioneered in this era.
Linker Diversification and Receptor Subtype Selectivity (Late 1990s-2000s): Research efforts expanded beyond amide linkers to explore ethers, thioethers, and amines to modulate receptor selectivity and physicochemical properties. Patents filed in the early 2000s, such as those describing methods for treating vascular diseases using retinoids like 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid (Am80), highlighted the therapeutic potential of benzoic acid-tetralin hybrids beyond oncology and dermatology, specifically targeting vascular smooth muscle cell proliferation [7]. The aminomethyl linker in the subject compound represents a logical extension of this linker diversification trend, aiming to combine the basic character of amine-containing drugs with the proven pharmacophore elements of benzoic acid and tetralin.
Recent Emphasis on Selective Receptor Modulation (2010s-Present): Contemporary research, reflected in studies on analogs of bexarotene and other rexinoids [5], focuses on developing selective nuclear receptor modulators (SNuRMs) with improved therapeutic indices. This involves structural fine-tuning to minimize cross-reactivity (e.g., reducing RAR activation by rexinoids or vice versa) and pleiotropic effects [5]. The emergence of Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- in chemical databases and supplier catalogs reflects ongoing exploration within this chemotype, though detailed biological characterization in peer-reviewed literature appears limited as of 2025. Its presence signifies a compound of interest for probing structure-activity relationships in receptor ligand design, particularly concerning the impact of linker basicity and reduced tetralin substitution.
Current research objectives for this compound focus on elucidating its fundamental biological interactions and optimizing its structure for potential therapeutic applications, leveraging insights from related pharmacologically active hybrids:
Despite its structural relationship to pharmacologically validated compounds, significant knowledge gaps exist regarding this specific molecule, motivating ongoing research:
Table 3: Key Knowledge Gaps and Research Priorities
Knowledge Gap | Research Priority | Methodological Approach | Potential Impact |
---|---|---|---|
Receptor Selectivity & Mechanism | Identify primary high-affinity targets and functional activity (agonist/antagonist) | Competitive binding assays; reporter gene assays (RARE, RXRE, LXRE); co-crystallography | Foundation for rational therapeutic targeting and SAR development |
Cellular Phenotype & Specificity | Define effects on proliferation (SMC vs. EC), differentiation, cytokine modulation | In vitro cell assays (SMC/EC cultures); transcriptomics/proteomics | Validation of therapeutic potential (e.g., restenosis suppression [7]) |
ADME/PK Properties | Determine solubility, permeability, metabolic stability, clearance pathways | LogD/Dissolution assays; Caco-2; liver microsome/S9 incubations; PK studies in rodents | Enable rational lead optimization and prediction of human dosing |
SAR Around Core Scaffold | Systematically vary tetralin substitution, linker, and acid group | Synthesis of focused libraries; screening in target/phenotypic assays | Identification of optimized leads with improved potency, selectivity, or DMPK |
Formulation for Local Delivery | Develop stable, controlled-release formulations for vascular applications | Biocompatible polymer screening; in vitro release testing; coating stability studies | Enable translation towards device-based therapies (stents, catheters) [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7